

Technical Analysis & Quality Control Guide: 4-(Bromomethyl)-2-hydroxybenzotrile

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Compound of Interest

Compound Name: 4-(Bromomethyl)-2-hydroxybenzotrile

CAS No.: 210037-56-2

Cat. No.: B8614265

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Executive Summary & Strategic Context

4-(Bromomethyl)-2-hydroxybenzotrile is a high-value pharmacophore intermediate, often employed in the synthesis of benzofuran-based inhibitors and receptor antagonists.^[1] Its synthesis typically involves the Wohl-Ziegler radical bromination of 4-methyl-2-hydroxybenzotrile.^[1]

The Analytical Challenge: The primary difficulty in manufacturing this intermediate is controlling the bromination extent.

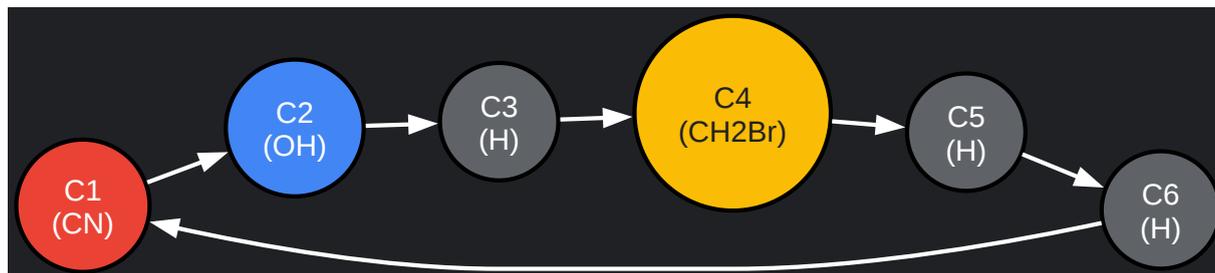
- Under-reaction leaves the methyl precursor (SM).^[1]
- Over-reaction yields the gem-dibromomethyl impurity.^[1]
- Regio-selectivity issues may arise if the phenol is not protected or if the radical stabilizes at the wrong position.^[1]

This guide provides a self-validating NMR protocol to quantify these species without the need for time-consuming HPLC calibration curves during in-process checks (IPC).

Structural Elucidation & Assignments

Chemical Structure & Numbering

To ensure precise assignment, we utilize the following numbering scheme based on IUPAC priority (Nitrile C=1).



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Figure 1: Connectivity map for **4-(Bromomethyl)-2-hydroxybenzonitrile**.^[1] Note: C1 bears the nitrile, C2 bears the hydroxyl.

¹H NMR Analysis (DMSO-d₆, 400 MHz)

Solvent Choice: DMSO-d₆ is strictly recommended over CDCl₃.^[1] The polar aprotic nature of DMSO disrupts intermolecular hydrogen bonding, sharpening the phenolic -OH signal and shifting it downfield (~11.0 ppm), making it a distinct integral handle. In CDCl₃, the OH signal is often broad and overlaps with aromatics.

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
-OH	11.10	br s	-	Diagnostic Handle. Deshielded by H-bonding to solvent. Disappears on D2O shake.
H-6	7.65	d	8.0	Ortho to -CN (EWG).[1] Most deshielded aromatic proton due to anisotropy of the nitrile.
H-3	7.05	s (or d)	~1.5	Ortho to -OH (EDG).[1] Shielded relative to benzene.[1] Appears as a singlet or fine doublet (meta coupling).[2]
H-5	6.98	dd	8.0, 1.5	Para to -OH (Shielded).[1] Ortho coupling to H-6 and meta coupling to H-3. [1]
-CH2Br	4.68	s	-	Primary Quantitation Peak. Deshielded by Bromine.[1] Key

for monitoring
conversion.

13C NMR Analysis (DMSO-d6, 100 MHz)

The carbon spectrum confirms the functional group integrity.

Carbon Type	Shift (, ppm)	Assignment Notes
Ar-OH (C2)	160.5	Most deshielded carbon due to direct oxygen attachment.[1]
Ar-CN (C1)	116.2	Characteristic nitrile region.[1]
-CN (Nitrile)	115.8	The cyano carbon itself.[1]
Ar-CH2Br (C4)	145.1	Quaternary carbon attached to the alkyl group.[1]
Ar-H (C6)	133.5	Ortho to nitrile; deshielded.[1]
Ar-H (C3/C5)	119 - 121	Upfield aromatic carbons (ortho/para to OH).[1]
-CH2Br	32.4	Distinctive alkyl halide region. [1]

Comparative Analysis: The "Traffic Light" QC System

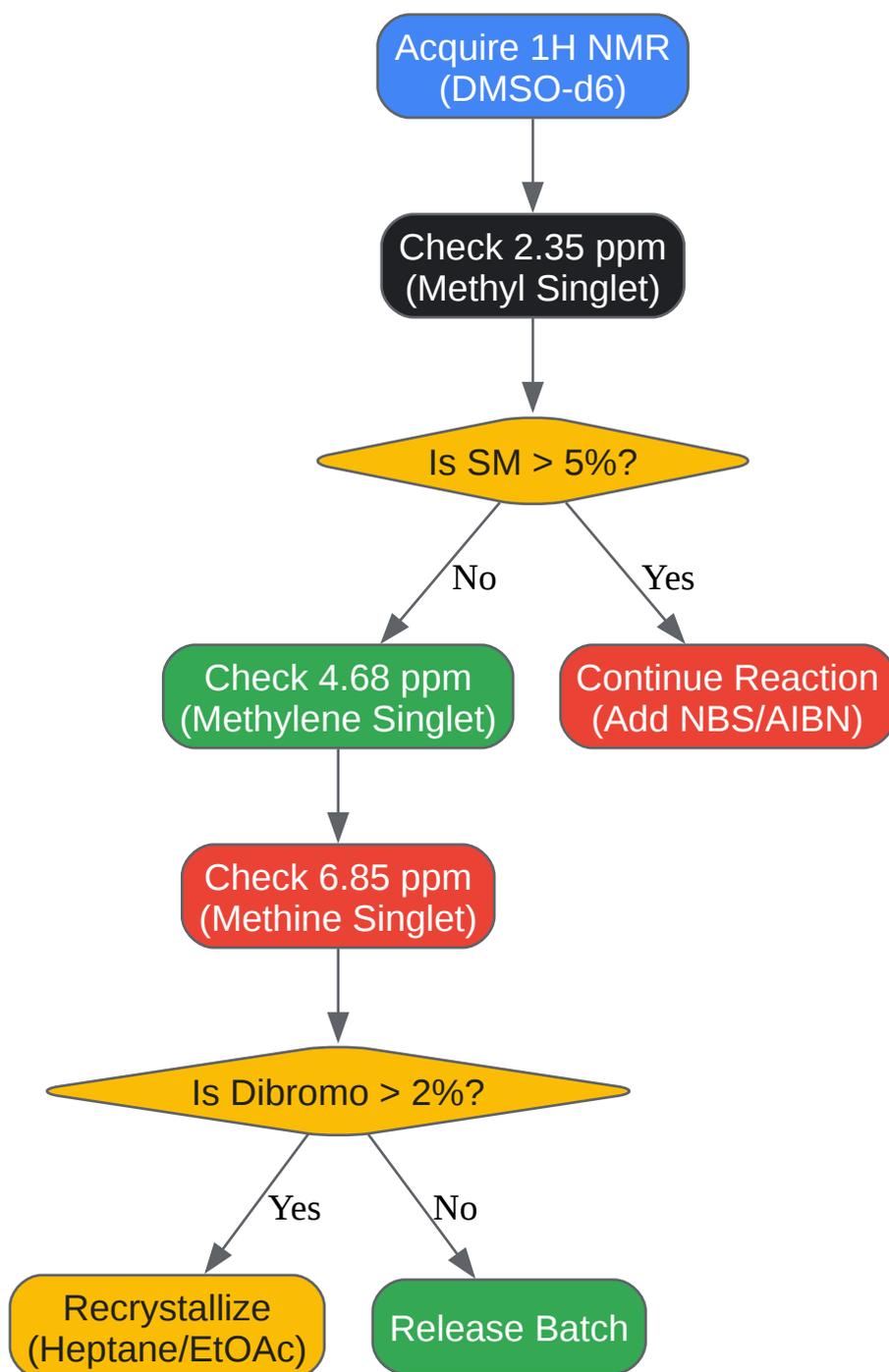
In a reaction monitoring scenario, you are rarely looking at a pure spectrum. You are looking at a mixture. The following table compares the Target Product against its critical impurities.

Spectral Comparison Table (1H NMR)

Component	Status	Benzylic Signal ()	Aromatic Region	Action Required
Starting Material (4-Methyl...)[1][3][4]	Incomplete	2.35 ppm (s, 3H)	Similar pattern, but H-6 is slightly more upfield.	Continue heating/Add initiator.[1]
Target Product (4-Bromomethyl...)[3][5]	Optimal	4.68 ppm (s, 2H)	Distinct ABX/AMX system.	Stop reaction. Isolate.
Impurity (4-Dibromomethyl...)[3]	Over-cooked	6.85 ppm (s, 1H)	Aromatic signals shift downfield due to extra Br.	Reject or purify via recrystallization.[1][4]

Decision Logic Workflow

Use the following logic flow to determine batch release.



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Figure 2: NMR-driven Quality Control Decision Tree for batch release.

Experimental Protocol: Self-Validating Analysis

This protocol is designed to be self-validating, meaning the presence of specific signals (Solvent residual and OH) confirms the sample preparation was correct.

Sample Preparation[1]

- Mass: Weigh 10-15 mg of the solid sample.
- Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).[1]
 - Why: Ensures complete solubility of the polar phenol/nitrile and slows proton exchange to visualize the -OH.
- Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain (suspensions broaden peaks and ruin integration).

Acquisition Parameters (Standard 400 MHz)

- Pulse Sequence:zg30 (30° pulse angle) to allow faster relaxation.
- Relaxation Delay (D1): Set to 10 seconds.
 - Critical: The benzylic protons (Target) and methyl protons (SM) have different T1 relaxation times. A short D1 (e.g., 1s) will under-integrate the methyl group, leading to a false "high conversion" result.
- Scans (NS): 16 scans are sufficient for >95% purity; use 64 scans for trace impurity detection (<1%).
- Temperature: 298 K (25°C).[1]

Data Processing & Validation[1]

- Reference: Calibrate the residual DMSO pentet to 2.50 ppm.
- Validation Check: Look for the water peak at ~3.3 ppm. If the -OH peak at ~11.1 ppm is missing or extremely broad, your DMSO is "wet" (too much water facilitates rapid exchange). Reject spectrum and dry solvent.
- Integration:

- Set the Aromatic H-6 doublet (7.65 ppm) to 1.00 (Internal reference).
- Integrate the CH₂Br singlet (4.68 ppm). It should equal 2.00 (±0.05).[1]
- Integrate the SM Methyl (2.35 ppm).
- Calculation: Mol% SM =

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